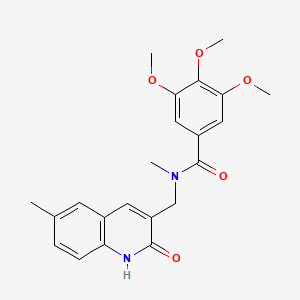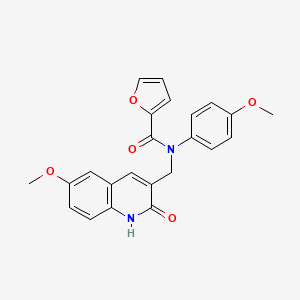
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid, also known as BZSPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZSPA is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid is believed to act as a competitive antagonist of certain ion channels, binding to the channel and preventing the passage of ions through the membrane. This mechanism of action has been studied in detail, and researchers have identified specific amino acid residues that are critical for 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid binding.
Biochemical and Physiological Effects:
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its ability to block ion channels, 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid has been shown to modulate the activity of certain enzymes and receptors. 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid has also been found to have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid in laboratory experiments is its selectivity for certain types of ion channels. This selectivity allows researchers to study the function of specific channels without affecting other channels or cellular processes. However, one limitation of using 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid is its relatively low potency, which can make it difficult to achieve complete channel blockage.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid that can be used to achieve more complete channel blockage. Another area of interest is the study of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid in animal models of disease, such as epilepsy or chronic pain, to determine its potential therapeutic applications. Finally, researchers may continue to investigate the biochemical and physiological effects of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid to better understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzene sulfonamide with 3-(bromomethyl)propanoic acid. This reaction results in the formation of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid along with the release of hydrogen bromide. Other methods for synthesizing 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid include the reaction of 4-nitrobenzene sulfonamide with 3-(chloromethyl)propanoic acid or the reaction of 4-chlorobenzene sulfonamide with 3-(cyanomethyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid has been extensively studied for its potential applications in scientific research. One of the primary uses of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid is in the study of ion channels, which are proteins that allow ions to pass through the cell membrane. 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid has been found to selectively block certain types of ion channels, making it a valuable tool for studying ion channel function.
Propiedades
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)11-8-13-6-9-15(10-7-13)22(20,21)17-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYURCCSQXGNLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)












